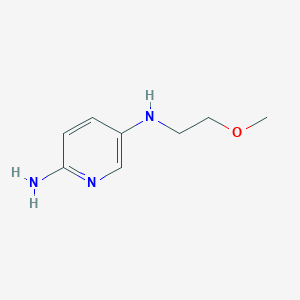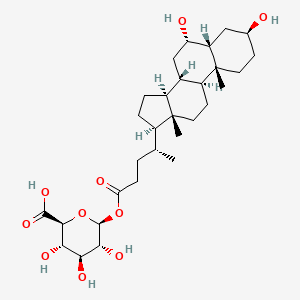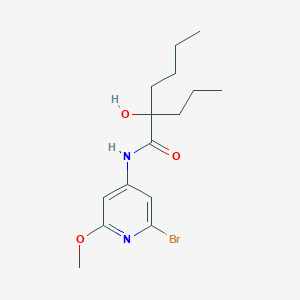
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide is a complex organic compound that features a pyridine ring substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-6-methoxypyridin-4-amine. This intermediate can be synthesized by bromination of 6-methoxypyridin-4-amine . The next step involves the coupling of this intermediate with 2-hydroxy-2-propylhexanoic acid or its derivatives under appropriate conditions to form the final amide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide involves its interaction with specific molecular targets. The bromine and methoxy substituents on the pyridine ring can influence its binding affinity and specificity for certain enzymes or receptors. The hydroxy and propylhexanamide groups can further modulate its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxypyridin-4-amine: A precursor in the synthesis of the target compound.
4-Bromo-2-methylpyrimidine: Another bromine-substituted heterocyclic compound with different applications.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C15H23BrN2O3 |
|---|---|
Molekulargewicht |
359.26 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propylhexanamide |
InChI |
InChI=1S/C15H23BrN2O3/c1-4-6-8-15(20,7-5-2)14(19)17-11-9-12(16)18-13(10-11)21-3/h9-10,20H,4-8H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
MWSOPZAZQFIASI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


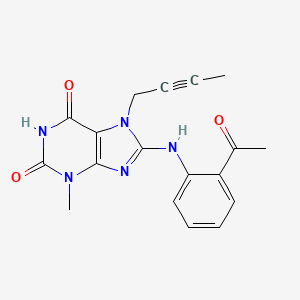
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
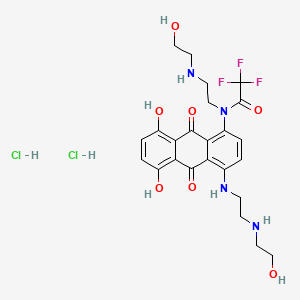
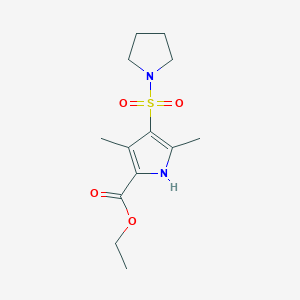




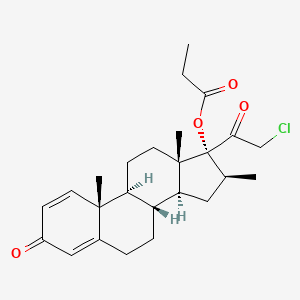
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
